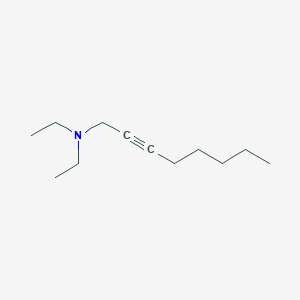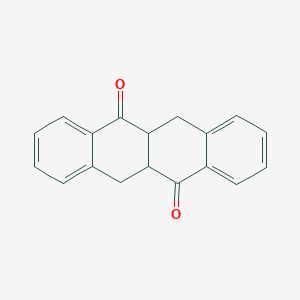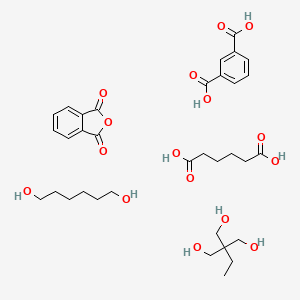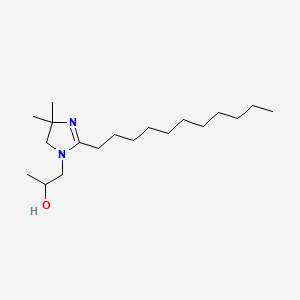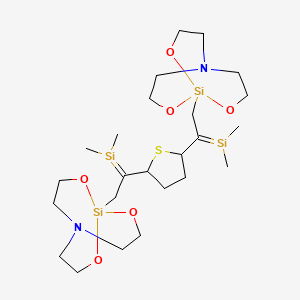
1,1'-(2,5-Thiophenediylbis(dimethylsilylene))silatrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane: is a complex organosilicon compound with the molecular formula C24H46N2O6SSi4 and a molecular weight of 603.04 g/mol . This compound is part of the silatrane family, which is known for its unique structural properties and diverse applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane typically involves the reaction of thiophene derivatives with dimethylsilylene groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the silicon centers.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized silatranes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include coordination with metal ions and interaction with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Silatrane: A general class of compounds with a similar core structure but different substituents.
1,1’-(2,5-Thiophenediylbis(trimethylsilylene))silatrane: A closely related compound with trimethylsilylene groups instead of dimethylsilylene.
Uniqueness: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is unique due to its specific substituents, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
72517-67-0 |
|---|---|
Molekularformel |
C24H46N2O6SSi4 |
Molekulargewicht |
603.0 g/mol |
IUPAC-Name |
[1-[5-[1-dimethylsilylidene-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]thiolan-2-yl]-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethylidene]-dimethylsilane |
InChI |
InChI=1S/C24H46N2O6SSi4/c1-34(2)23(19-36-27-13-7-25(8-14-28-36)9-15-29-36)21-5-6-22(33-21)24(35(3)4)20-37-30-16-10-26(11-17-31-37)12-18-32-37/h21-22H,5-20H2,1-4H3 |
InChI-Schlüssel |
GEYRXQKYFANIPK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](=C(C[Si]12OCCN(CCO1)CCO2)C3CCC(S3)C(=[Si](C)C)C[Si]45OCCN(CCO4)CCO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


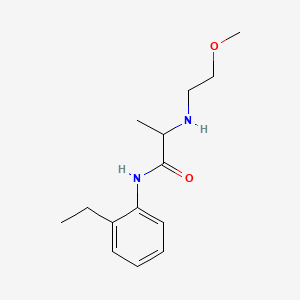

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
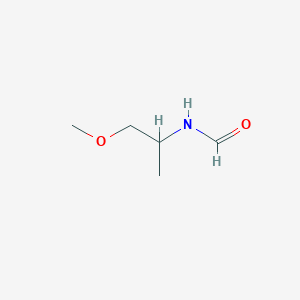
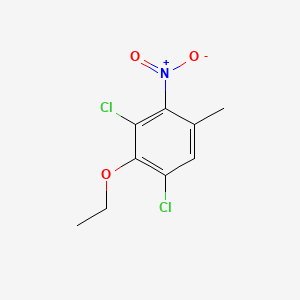


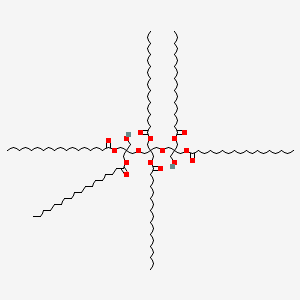
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
